molecular formula C20H19FN2O2 B2767259 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile CAS No. 2418678-61-0

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile

Cat. No.: B2767259
CAS No.: 2418678-61-0
M. Wt: 338.382
InChI Key: XMILQHNNZRWNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a fluorobenzonitrile moiety, and a phenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Phenoxy Linkage: The phenoxy linkage is formed by reacting the aziridine intermediate with a phenol derivative.

    Introduction of the Fluorobenzonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Aziridine N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl-1,3-thiazole
  • 2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine

Uniqueness

4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile is unique due to the presence of the fluorobenzonitrile moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness can be leveraged in the design of specialized materials and bioactive molecules with tailored properties.

Properties

IUPAC Name

4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-9-15(10-22)7-8-18(17)25-20-4-2-1-3-19(20)24-13-16-12-23(16)11-14-5-6-14/h1-4,7-9,14,16H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMILQHNNZRWNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3OC4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.